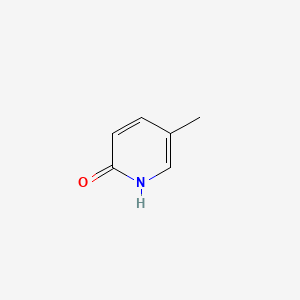
(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride
Vue d'ensemble
Description
(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride is a versatile chemical compound used in scientific research. Its unique structural properties make it valuable for various applications, including drug discovery, molecular biology, and organic synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C11H11N3O2 HCl , with a molecular weight of 253.68 g/mol . Its structure includes a quinazoline ring system, an amino group, and an acetic acid moiety. The hydrochloride salt enhances solubility and stability .
Chemical Reactions Analysis
(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride can participate in various chemical reactions, such as amidation, esterification, and nucleophilic substitution. Researchers often modify its functional groups to synthesize derivatives with specific properties.
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Antiviral Activity
Research on quinazolinone derivatives, including those similar to "(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride," has demonstrated their potential in antiviral applications. Luo et al. (2012) described the rapid synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation, with some synthesized compounds displaying weak to good anti-Tobacco mosaic virus (TMV) activity. This study highlights the potential of quinazolinone derivatives in developing antiviral agents through efficient synthetic routes [Luo et al., 2012].
Antimicrobial and Antifungal Properties
Quinazolinone compounds have been investigated for their antimicrobial and antifungal properties. Chaitanya et al. (2017) synthesized substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives, exhibiting potent antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as antifungal activity against several fungi species. This suggests the potential of quinazolinone derivatives as antimicrobial and antifungal agents [Chaitanya et al., 2017].
Cancer Research
Quinazolinone derivatives have also shown promise in cancer research. Wissner et al. (2005) prepared 2-(quinazolin-4-ylamino)-[1,4]benzoquinone derivatives as potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), with one member of this series displaying antitumor activity in an in vivo model. These findings indicate the potential of quinazolinone derivatives in developing new cancer therapies by targeting specific kinase domains [Wissner et al., 2005].
Neurodegenerative Diseases
In the context of neurodegenerative diseases, Yu et al. (2013) designed and synthesized novel quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors, showing potential for the treatment of Alzheimer's disease. These compounds induced neurite outgrowth and enhanced synaptic activities, with some reducing β-amyloid aggregation, suggesting a promising therapeutic strategy for Alzheimer's disease [Yu et al., 2013].
Mécanisme D'action
The precise mechanism of action for this compound depends on its intended use. It may act as a precursor for other bioactive molecules or directly interact with cellular targets. Further studies are needed to elucidate its specific mechanisms.
Safety and Hazards
- Disposal : Follow local regulations for disposal of chemical waste.
Propriétés
IUPAC Name |
2-[(6-methylquinazolin-4-yl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7-2-3-9-8(4-7)11(14-6-13-9)12-5-10(15)16;/h2-4,6H,5H2,1H3,(H,15,16)(H,12,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTURSBQACTDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride | |
CAS RN |
435342-24-8 | |
| Record name | Glycine, N-(6-methyl-4-quinazolinyl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 2-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B3021856.png)





